molecular formula C9H6LiNO3 B13589000 Lithium 2-(2,1-benzoxazol-3-yl)acetate

Lithium 2-(2,1-benzoxazol-3-yl)acetate

Cat. No.: B13589000
M. Wt: 183.1 g/mol
InChI Key: MFIHPWAVISLIJN-UHFFFAOYSA-M
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Description

Lithium 2-(2,1-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of a catalyst such as FeCl3 under aerobic conditions with toluene as a solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzoxazole ring .

Scientific Research Applications

Lithium 2-(2,1-benzoxazol-3-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a similar structure but without the lithium acetate moiety.

    2-(2,1-Benzoxazol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of lithium acetate.

Uniqueness

Lithium 2-(2,1-benzoxazol-3-yl)acetate is unique due to the presence of the lithium acetate moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6LiNO3

Molecular Weight

183.1 g/mol

IUPAC Name

lithium;2-(2,1-benzoxazol-3-yl)acetate

InChI

InChI=1S/C9H7NO3.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1

InChI Key

MFIHPWAVISLIJN-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(ON=C2C=C1)CC(=O)[O-]

Origin of Product

United States

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